Sodium oxazole-2-carboxylate
Description
Historical Context and Significance of the Oxazole (B20620) Ring System in Chemical Research
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has a rich history in chemical research. While the first synthesis of an oxazole derivative, 2-methyl oxazole, was achieved in 1876, the broader field of oxazole chemistry began to flourish significantly later. semanticscholar.org A major impetus for this was the discovery of the antibiotic penicillin during World War I, which contains a related heterocyclic ring system and highlighted the biological importance of such structures. semanticscholar.org The development of the Diels-Alder reaction further expanded the synthetic possibilities for creating complex molecules containing oxazole rings. semanticscholar.orgijpsonline.com
In contemporary research, the oxazole scaffold is highly valued for its ability to interact with a wide range of biological targets. semanticscholar.orgtandfonline.com This is due to the diverse weak interactions it can form, including hydrogen bonds, van der Waals forces, and π-π stacking. semanticscholar.orgrsc.org Consequently, oxazole derivatives have found applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgnumberanalytics.com
Structural Features and Aromaticity of Oxazole Derivatives
The chemical behavior of oxazole derivatives is intrinsically linked to their unique structural and electronic properties.
Planarity and Hybridization of Oxazole Ring Atoms
Importance of the Carboxylate Functional Group in Organic Chemistry and its Interaction with the Oxazole Nucleus
The carboxylate group (-COO⁻) is a fundamental functional group in organic chemistry, known for its acidic properties in its protonated form (carboxylic acid, -COOH) and its ability to form salts. solubilityofthings.comnumberanalytics.com The presence of a carboxylate group can significantly influence a molecule's solubility, particularly in aqueous solutions, and its ability to interact with other molecules through electrostatic interactions and hydrogen bonding. researchgate.netchemistrytalk.org
When attached to the oxazole ring at the 2-position, the carboxylate group's electron-withdrawing nature can influence the electronic properties of the heterocyclic system. This interaction can affect the reactivity of the oxazole ring in various chemical transformations. For instance, the carboxylate group can act as a directing group in substitution reactions or participate in chelation with metal catalysts. The interplay between the oxazole nucleus and the carboxylate group is a key factor in the utility of sodium oxazole-2-carboxylate in synthesis.
Overview of this compound as a Key Intermediate and Building Block in Advanced Chemical Synthesis
This compound serves as a versatile building block and key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive heterocyclic ring and a carboxylate group, allows for a wide range of chemical modifications. For example, the carboxylate group can be converted into other functional groups such as esters, amides, or acyl halides, providing a handle for further synthetic elaboration. biosynth.comacs.org The oxazole ring itself can participate in various reactions, including cycloadditions and metal-catalyzed cross-coupling reactions, to construct larger molecular frameworks. organic-chemistry.org The sodium salt form enhances its solubility in certain solvents and can be advantageous in specific reaction conditions. This combination of features makes this compound a valuable precursor for the synthesis of pharmaceuticals, natural products, and functional materials. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMOVWVGBYVXET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719184 | |
| Record name | Sodium 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-88-4 | |
| Record name | Sodium 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium 1,3-oxazole-2-carboxylate | |
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Synthetic Methodologies for Sodium Oxazole 2 Carboxylate and Its Derivatives
Direct Synthesis Approaches for Oxazole-2-carboxylic Acids and Subsequent Salt Formation
The formation of sodium oxazole-2-carboxylate is typically achieved by the neutralization of oxazole-2-carboxylic acid. Therefore, the primary synthetic challenge lies in the efficient construction of the oxazole-2-carboxylic acid core. Recent advancements have focused on direct synthetic routes that transform simple, abundant starting materials like carboxylic acids into the desired oxazole (B20620) heterocycle in a single step.
While the synthesis of oxazoles has been extensively studied, few methods exist for the direct conversion of carboxylic acids into oxazoles in one step. acs.org Carboxylic acids are valued in organic synthesis for their stability, versatility, and wide availability. acs.org A significant recent development is a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids. nih.govacs.orgresearcher.life This approach demonstrates broad substrate scope and tolerance for various functional groups, including those that are sensitive or sterically hindered. acs.orgnih.gov
Table 1: Examples of 4,5-Disubstituted Oxazoles Synthesized from Aromatic Carboxylic Acids
| Entry | Aromatic Carboxylic Acid | Isocyanide Component | Product (Yield) | Reference |
|---|---|---|---|---|
| 1 | Benzoic acid | Methyl isocyanoacetate | 3a (92%) | thieme-connect.com |
| 2 | 4-Iodobenzoic acid | Methyl isocyanoacetate | 3b (90%) | thieme-connect.com |
| 3 | 4-Bromobenzoic acid | Methyl isocyanoacetate | 3c (95%) | thieme-connect.com |
| 4 | 4-Nitrobenzoic acid | Methyl isocyanoacetate | 3d (97%) | thieme-connect.com |
| 5 | 4-Chlorobenzoic acid | Methyl isocyanoacetate | 3e (91%) | thieme-connect.com |
| 6 | 4-Fluorobenzoic acid | Methyl isocyanoacetate | 3f (77%) | thieme-connect.com |
The proposed mechanism for this direct synthesis begins with the in situ activation of the carboxylic acid (1) by the triflylpyridinium reagent, which forms a trifluorosulfonyl mixed anhydride. acs.org This highly reactive intermediate then undergoes a nucleophilic attack by DMAP, leading to the formation of an acylpyridinium salt, designated as intermediate B. acs.org This intermediate subsequently reacts through an ionic mechanism with a deprotonated alkyl isocyanoacetate (2) to generate intermediate C. acs.org The final step is the cyclization of intermediate C to produce the desired oxazole product (3). acs.org The reaction hinges on the nucleophilic attack of the deprotonated, activated alkyl isocyanide on the activated acyl electrophile. acs.org
An alternative direct approach for synthesizing oxazoles from carboxylic acids involves an electrochemical deoxygenative reaction. acs.org This method employs a phosphine-mediated deoxygenative [3+2] cycloaddition strategy, utilizing abundant and inexpensive carboxylic acids as starting materials. rsc.org The process is notable for being performed in a green and sustainable catalytic system that avoids transition metals and toxic oxidants. rsc.org Mechanistic investigations suggest that the key intermediate is an acyloxyphosphonium ion, which is generated via anodic oxidation and is followed by nucleophilic substitution and cycloaddition with an isocyanide. rsc.org However, a noted drawback of this approach is its requirement for more than stoichiometric amounts of triphenylphosphine (B44618) (PPh₃) as a deoxygenation reagent, which in turn generates a stoichiometric quantity of triphenylphosphine oxide, complicating the workup and purification processes and leading to significant waste. acs.org
Classical and Modern Strategies for Constructing the Oxazole Ring with a Carboxylate at C2
Beyond direct conversion methods, classical and modern ring-forming strategies provide versatile pathways to oxazoles, including those substituted with a carboxylate group at the C2 position. These methods often involve the stepwise construction of the heterocyclic ring from different precursor molecules.
The Van Leusen reaction is a well-established and powerful method for synthesizing oxazoles. wikipedia.org In its classic form, it involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. wikipedia.orgijpsonline.com The reaction mechanism proceeds via the deprotonation of the active methylene (B1212753) group of TosMIC, followed by a nucleophilic attack on the aldehyde's carbonyl group. wikipedia.orgmdpi.com This is succeeded by a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole ring. wikipedia.orgmdpi.com
To achieve a carboxylate at the C2 position, modifications to the standard isocyanide component are necessary. The isocyanide carbon of TosMIC becomes the C2 carbon of the resulting oxazole. Therefore, employing an isocyanoacetate derivative in place of TosMIC allows for the introduction of a carboxylate or ester functionality at the C2 position.
Modern variants of the Van Leusen synthesis have expanded its scope and applicability. For instance, one-pot procedures have been developed to synthesize 4,5-disubstituted oxazoles by reacting an aldehyde, TosMIC, and an aliphatic halide. mdpi.comorganic-chemistry.org The use of ionic liquids as a recyclable solvent has also been reported, offering a greener alternative to traditional solvents. ijpsonline.commdpi.com Furthermore, microwave-assisted Van Leusen reactions have been shown to produce 5-aryl-1,3-oxazoles with high efficiency and yield. mdpi.comnih.gov These variants demonstrate the flexibility of the Van Leusen approach in constructing a diverse array of substituted oxazoles. mdpi.com
The synthesis of oxazole rings is a cornerstone of heterocyclic chemistry, providing a scaffold for a wide range of applications. The introduction of a carboxylate group at the C2 position, as seen in this compound, presents unique synthetic challenges and opportunities. This article explores various methodologies for the construction of the oxazole-2-carboxylate system and its derivatives, highlighting both classical and modern approaches.
3 Robinson-Gabriel Synthesis and Adaptations for Oxazole-2-carboxylic Acid Precursors
The Robinson-Gabriel synthesis is a robust method for forming oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. ijpsonline.comwikipedia.orgcutm.ac.in This reaction is typically catalyzed by a dehydrating agent such as sulfuric acid. ijpsonline.comwikipedia.org The starting 2-acylamino-ketones can be synthesized via the Dakin-West reaction. wikipedia.org
For the synthesis of oxazole-2-carboxylic acid precursors, the Robinson-Gabriel method would require a 2-acylamino-ketone where the acyl group is derived from an α-keto acid or a related precursor. This would position the desired carboxylate functionality at the C2 position of the resulting oxazole. While the classic Robinson-Gabriel synthesis is widely used for 2,5-diaryloxazoles, its adaptation for C2-carboxylate synthesis is a key strategy. ijpsonline.comijpsonline.com Modifications, such as those reported by Wipf and Miller, which involve the cyclodehydration of β-keto amides, can be applied to amino acid derivatives to generate substituted oxazoles. wikipedia.org A one-pot Friedel-Crafts/Robinson-Gabriel synthesis has also been developed, offering a streamlined approach to highly substituted oxazoles from oxazolone (B7731731) templates. researchgate.netacs.org
4 Bredereck Reaction in the Context of Oxazole-2-carboxylate Synthesis
The Bredereck reaction provides a pathway to oxazole derivatives by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is considered an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com An improved version of this method utilizes α-hydroxyketones as starting materials. ijpsonline.com
To apply the Bredereck reaction for the synthesis of oxazole-2-carboxylates, one would need to employ a formamide (B127407) derivative that incorporates a carboxylate or a precursor group. For instance, reacting an α-haloketone with an amide derived from an amino acid ester could potentially lead to the formation of an oxazole with a carboxylate substituent at the C2 position. The versatility of this reaction allows for the synthesis of various substituted oxazoles, and with careful selection of the amide component, it can be a viable route to C2-carboxylated oxazoles. ijpsonline.cominformahealthcare.com
5 Cycloisomerization of Propargyl Amides Leading to Oxazole Systems
The cycloisomerization of propargyl amides has emerged as a versatile and efficient method for the synthesis of polysubstituted oxazoles under mild conditions. ijpsonline.comnih.gov This reaction can be mediated by various catalysts, including silica (B1680970) gel, gold, and zinc compounds. ijpsonline.comnih.govacs.org The process typically involves the cyclization of the propargyl amide to an oxazoline intermediate, which then isomerizes to the aromatic oxazole. ijpsonline.com
This methodology is particularly attractive for the synthesis of oxazole-2-carboxylates. By starting with a propargyl amide derived from an amino acid ester, the carboxylate group can be readily incorporated into the final oxazole structure at the desired C2 position. The reaction conditions are often mild, and the use of catalysts like SiO2 or Zn(OTf)2 allows for good yields and functional group tolerance. nih.govacs.org Furthermore, tandem reactions combining cycloisomerization with other transformations, such as allylic alkylation, have been developed, expanding the synthetic utility of this approach. acs.org
| Catalyst/Mediator | Substrate | Product | Yield | Reference |
| SiO2 | Propargyl amides | 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds | Good | nih.gov |
| Zn(OTf)2 | N-(propargyl)arylamides and allylic alcohols | Allylic oxazoles | - | acs.org |
| Phenyliodine(III) diacetate (PIDA) in AcOH | N-propargyl amides | Oxazole derivatives | Moderate to excellent | arkat-usa.org |
6 Oxidation of Oxazolines to Oxazoles
The oxidation of oxazolines to oxazoles is a crucial final step in many synthetic routes to these aromatic heterocycles. tandfonline.com This transformation is particularly relevant when the oxazole ring is constructed via a method that initially yields the non-aromatic oxazoline intermediate. Various oxidizing agents can be employed for this purpose, including manganese dioxide and reagents used in the Kharasch-Sosnovsky reaction. nih.govrsc.org
For the synthesis of oxazole-2-carboxylates, this oxidation step is often necessary after the initial cyclization. For example, after forming an oxazoline-2-carboxylate via a method like the cyclization of a β-hydroxy amide, a subsequent oxidation step is required to generate the aromatic oxazole-2-carboxylate. rsc.org The choice of oxidant is critical to ensure compatibility with the carboxylate group and other functional groups present in the molecule. A modification of the Kharasch-Sosnovsky reaction, using a mixture of Cu(I) and Cu(II) salts, has been shown to be effective for the oxidation of oxazolines, including those with a carboalkoxy group at the C4 position. nih.gov
| Reagent | Substrate | Product | Conditions | Reference |
| Deoxo-Fluor® followed by manganese dioxide | β-hydroxy amides | Oxazoles | Flow conditions | rsc.org |
| Cu(I)/Cu(II) salts (Kharasch-Sosnovsky) | 2-Alkyl-4-carboalkoxy-oxazolines | 2-Alkyl-4-carboalkoxy-oxazoles | - | nih.gov |
| DDQ | Oxazolines | 2,4-disubstituted oxazoles | Reflux in benzene | pitt.edu |
7 Copper(II) Triflate Catalyzed Coupling of α-Diazoketones with Amides
A convenient and efficient method for the synthesis of 2,4-disubstituted oxazoles involves the coupling of α-diazoketones with amides, catalyzed by copper(II) triflate [Cu(OTf)2]. ijpsonline.comkfupm.edu.sa This reaction proceeds by the decomposition of the diazoketone to form a copper carbenoid species, which then reacts with the amide to form the oxazole ring. kfupm.edu.sa
This approach is well-suited for the synthesis of oxazole-2-carboxylates. By using an amide derived from an amino acid ester, the carboxylate functionality can be introduced at the C2 position of the oxazole. The reaction conditions are generally mild, and the method tolerates a range of functional groups on both the diazoketone and the amide. kfupm.edu.sa This catalytic system has been successfully employed to synthesize analogues of biologically active natural products containing the oxazole motif. tandfonline.comkfupm.edu.sa
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Cu(OTf)2 | α-Diazoketones | Amides | 2,4-Disubstituted oxazoles | Good to excellent | ijpsonline.comkfupm.edu.sa |
| Cu(OTf)2 | 2-Diazo-1-phenylethanone | Benzamide | 2,4-Diphenyloxazole | 87% | kfupm.edu.sa |
Recent Advancements in Direct Oxazole Synthesis from Carboxylic Acids
Utilization of Triflylpyridinium Reagents for In Situ Activation
8 Palladium-Catalyzed Reactions for Oxazole Arylation and Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including oxazoles. tandfonline.combeilstein-journals.org These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl groups onto the oxazole ring. tandfonline.com Direct C-H arylation of oxazoles, another palladium-catalyzed process, offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net
In the context of this compound, these palladium-catalyzed reactions can be used to introduce aryl substituents at various positions on the oxazole ring, particularly at C5. beilstein-journals.org The regioselectivity of the arylation can often be controlled by the choice of ligands and reaction conditions. beilstein-journals.org For instance, the direct arylation of ethyl oxazole-4-carboxylate has been shown to be regioselective for either the C2 or C5 position depending on the phosphine (B1218219) ligand used. beilstein-journals.org These methods provide a powerful means to synthesize a diverse range of arylated oxazole-2-carboxylate derivatives.
| Catalyst System | Substrate | Reagent | Product | Position of Arylation | Reference |
| Pd(0)/Ligand | Ethyl oxazole-4-carboxylate | Aryl bromides/chlorides | Arylated ethyl oxazole-4-carboxylate | C2 or C5 | beilstein-journals.org |
| Pd(OAc)2/KOAc | Oxazole | Aryl halides | C5-arylated oxazoles | C5 | researchgate.net |
| Pd/Cu | 4-Substituted oxazole | Aryl bromide | Arylated oxazole | - | semanticscholar.org |
Palladium-Catalyzed Reactions for Oxazole Arylation and Coupling
Regioselective C-2 and C-5 Arylation Strategies
The direct arylation of the oxazole core can be selectively directed to either the C-2 or C-5 position by carefully controlling reaction conditions. Palladium catalysis is central to these transformations, with the choice of phosphine ligand and solvent playing a determinative role in the regiochemical outcome. organic-chemistry.orgnih.gov
Research has demonstrated that C-5 arylation is generally favored when the reaction is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govbeilstein-journals.org In contrast, switching to nonpolar solvents such as toluene (B28343) or dioxane tends to promote arylation at the C-2 position. organic-chemistry.orgnih.govbeilstein-journals.org This solvent-dependent selectivity is further refined by the choice of phosphine ligand. For instance, ligands like CataCXium® A are effective for C-5 arylation in polar solvents, while bulky, electron-rich phosphines such as RuPhos or tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are used to achieve C-2 selectivity in nonpolar media. beilstein-journals.org
Two primary mechanistic pathways are proposed to explain this regioselectivity. The C-5 arylation is thought to proceed via a Concerted Metalation-Deprotonation (CMD) mechanism. unipi.itresearchgate.net Conversely, the C-2 arylation may occur through a deprotonation-ring-opening-ring-closure sequence. unipi.it Phosphine-free catalyst systems have also been developed; using Pd(OAc)₂ with KOAc as the base leads to regioselective C-5 arylation, while a Pd(acac)₂/Cs₂CO₃ system favors the C-2 position. researchgate.net
Table 1: Conditions for Regioselective Direct Arylation of Oxazole
| Target Position | Catalyst System | Ligand | Base | Solvent | Proposed Mechanism | Reference(s) |
|---|---|---|---|---|---|---|
| C-5 Arylation | Pd(OAc)₂ | CataCXium® A / XPhos derivatives | K₂CO₃ / Cs₂CO₃ | Polar (e.g., DMF, DMA) | CMD | nih.govbeilstein-journals.org |
| C-5 Arylation | Pd(OAc)₂ | None | KOAc | Polar | CMD | researchgate.net |
| C-2 Arylation | Pd(OAc)₂ | P(t-Bu)₃ / RuPhos | K₂CO₃ / Cs₂CO₃ | Nonpolar (e.g., Toluene) | Deprotonative Sequence | nih.govbeilstein-journals.org |
| C-2 Arylation | Pd(acac)₂ | None | Cs₂CO₃ | Nonpolar | Base Deprotonation | researchgate.net |
Suzuki-Miyaura Coupling in Oxazole Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. This reaction is extensively used to synthesize substituted oxazoles, which are important motifs in many biologically active molecules. tandfonline.comthieme-connect.de The reaction typically involves a palladium catalyst and a base to couple a halo-oxazole with an arylboronic acid. rsc.orgbeilstein-journals.org
The regioselectivity of Suzuki-Miyaura coupling is particularly relevant when working with dihalogenated oxazoles. For instance, in the case of 2,4-dihalooxazoles, it is possible to achieve selective coupling at one position over the other. Research has shown that a regioselective Suzuki-Miyaura coupling can be performed on 2,4-dihalooxazoles, which can then be followed by other coupling reactions like the Stille coupling to build complex, multi-heterocyclic structures. acs.orgresearchgate.net While standard Suzuki-Miyaura conditions on some substrates like ethyl 2,5-dibromooxazole-4-carboxylate can lead to a complex mixture of products without clear selectivity, catalyst and ligand choice can steer the reaction. nih.gov For instance, the site-selectivity of coupling on dihaloazoles can be controlled by the choice of palladium catalyst, allowing for mono-arylation at either the C-2 or the traditionally less reactive C-4 position.
Furthermore, innovative one-pot procedures have been developed that combine oxazole ring formation with a subsequent Suzuki-Miyaura coupling. One such method involves the reaction of a carboxylic acid, an amino acid, and a dehydrating agent to form a 5-(triazinyloxy)oxazole intermediate. This intermediate is then subjected to a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to yield 2,4,5-trisubstituted oxazoles. tandfonline.com
Table 2: Examples of Suzuki-Miyaura Coupling in Oxazole Synthesis
| Oxazole Substrate | Coupling Partner | Catalyst System | Key Feature | Product Type | Reference(s) |
|---|---|---|---|---|---|
| 2,4-Dihalooxazoles | Arylboronic Acid | Palladium Catalyst | Regioselective coupling at C4 | 4-Aryl-2-halooxazole | acs.orgresearchgate.net |
| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted Phenylboronic Acid | Phenylboronic acid as catalyst | Synthesis of biphenyl (B1667301) substituted oxazoles | 2,5-Dimethyl-4-(substituted-biphenyl)oxazole | tandfonline.com |
| In-situ formed 5-(triazinyloxy)oxazole | Boronic Acid | Ni-catalyst | One-pot synthesis and coupling | 2,4,5-Trisubstituted Oxazole | tandfonline.com |
Preparation of Oxazole-2-carboxylic Acid Precursors for Sodium Salt Formation
The final step in synthesizing this compound is the formation of the sodium salt from its corresponding carboxylic acid. This requires the synthesis of oxazole-2-carboxylic acid, which is typically achieved through the hydrolysis of a more stable ester precursor.
Hydrolysis of Oxazole-2-carboxylate Esters
The most direct route to oxazole-2-carboxylic acid is the hydrolysis of its corresponding ester, such as methyl or ethyl oxazole-2-carboxylate. This transformation is a standard saponification reaction, typically carried out under alkaline conditions. vulcanchem.com The reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a suitable solvent system, often a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) with water. caltech.edusci-hub.se
The process for ethyl 2-bromooxazole-4-carboxylate has been described where NaOH in an aqueous THF solution is used at temperatures ranging from 0 °C to room temperature to yield the carboxylic acid. sci-hub.se Similar procedures are applied for other oxazole esters. For instance, the hydrolysis of methyl 2-[(tert-butoxy)carbonylamino]-1,3-oxazole-4-carboxylate is accomplished with 1N NaOH in methanol. caltech.edu Following the complete hydrolysis of the ester, the reaction mixture is typically acidified to precipitate the free carboxylic acid, which can then be isolated. caltech.edu To obtain the final sodium salt, this isolated acid would be treated with a sodium base like sodium hydroxide or sodium bicarbonate. Alternatively, the sodium carboxylate salt can be isolated directly from the basic hydrolysis mixture prior to acidification.
Challenges can arise, such as in the case of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid, where the decarboxylation of the acid can be triggered upon acidification at elevated temperatures, leading to potential process safety issues and product loss. patsnap.com
Methods for Converting Other Functional Groups to the Carboxylate at the C2 Position
While ester hydrolysis is the most common method, oxazole-2-carboxylic acid can theoretically be prepared by the transformation of other functional groups at the C-2 position. These methods are part of the standard repertoire of organic synthesis but can present unique challenges when applied to the oxazole ring system.
One potential precursor is 2-cyano-oxazole. The hydrolysis of a nitrile group to a carboxylic acid is a well-known transformation, generally requiring harsh conditions such as strong acid or base with heating. However, this conversion can be difficult for certain heterocyclic systems. For example, attempts to hydrolyze a bisoxazole nitrile at the C-2 position were reported to be challenging, with strong acidic or basic conditions leading primarily to the corresponding carboxamide in low yields, along with significant side reactions like demethylation of other functional groups. durham.ac.uk This suggests that the direct hydrolysis of a 2-cyano-oxazole may not be a high-yielding or clean process.
Another theoretical route could involve the oxidation of a 2-methyl or 2-hydroxymethyl group on the oxazole ring. The oxidation of benzylic methyl groups to carboxylic acids is often accomplished with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), but the stability of the oxazole ring under such harsh oxidative conditions would be a major concern. Milder oxidation of a 2-hydroxymethyl group would be more feasible.
A further possibility is the reaction of a 2-halo-oxazole with an organometallic reagent (e.g., Grignard or organolithium) followed by quenching with carbon dioxide (CO₂). This carboxylation sequence would introduce the carboxylic acid group directly at the C-2 position. However, the stability of the required 2-metallo-oxazole intermediate would be critical to the success of this approach.
Reactivity and Reaction Mechanisms of Sodium Oxazole 2 Carboxylate
Reactivity Profile of the Oxazole (B20620) Ring System with a Carboxylate at C2
The presence of a carboxylate group at the C2 position significantly influences the electronic properties and, consequently, the reactivity of the oxazole ring. The oxazole ring itself is an aromatic heterocycle containing both a nitrogen and an oxygen atom, which imparts distinct reactivity patterns.
Nucleophilic Substitution Reactions on the Oxazole Ring
Nucleophilic substitution reactions on the oxazole ring are generally challenging. pharmaguideline.com However, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comresearchgate.net The presence of an electron-withdrawing carboxylate group at C2 further facilitates this process. Halogen atoms at the C2 position of an oxazole ring, for instance, can be readily displaced by nucleophiles. pharmaguideline.com It is important to note that in many cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than direct substitution. pharmaguideline.com
The general order of reactivity for nucleophilic substitution on the oxazole ring is C2 > C4 > C5. semanticscholar.orgtandfonline.com The presence of a functional group is often necessary for these reactions to occur. semanticscholar.orgtandfonline.com
Table 1: Reactivity of Oxazole Positions to Nucleophilic Attack
| Position on Oxazole Ring | Reactivity | Influencing Factors |
|---|---|---|
| C2 | Highest | Most electron-deficient position, enhanced by electron-withdrawing substituents. pharmaguideline.comresearchgate.net |
| C4 | Moderate | Less electron-deficient than C2. |
Electrophilic Substitution Reactions, Particularly at C5
Electrophilic substitution on the oxazole ring typically occurs at the C5 position. semanticscholar.orgtandfonline.comwikipedia.org However, these reactions are generally difficult unless the ring is activated by electron-donating groups. pharmaguideline.comwikipedia.org The carboxylate group at C2 is electron-withdrawing, which deactivates the ring towards electrophilic attack. Despite this, some electrophilic reactions can still be directed to the C5 position. beilstein-journals.org The reactivity order for electrophilic substitution is C5 > C4 > C2. pharmaguideline.com
For instance, palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been shown to be selective for the C5 position when using specific ligands like PCy3 or JohnPhos. beilstein-journals.org This highlights the ability to control regioselectivity through careful selection of reaction conditions.
Reactions at the Carboxylate Moiety
The carboxylate group of sodium oxazole-2-carboxylate can undergo typical reactions of carboxylic acid salts. These include protonation to form the corresponding carboxylic acid, and esterification or amidation reactions following conversion to a more reactive derivative like an acid chloride or through the use of coupling agents. rsc.org For example, isoxazole-containing carboxylic acids have been coupled with anilines using EDCI/HOBt as coupling agents to form amides. rsc.org The carboxylate can also be reduced, for example, using lithium aluminum hydride, to the corresponding alcohol. rsc.org
Coordination Chemistry and Metal Chelation Properties of this compound
The presence of both the nitrogen atom in the oxazole ring and the oxygen atoms of the carboxylate group makes this compound a potential chelating ligand for metal ions.
Ligand Behavior in Transition Metal Complexes
Oxazole derivatives can act as ligands in transition metal complexes, coordinating through the nitrogen atom. mdpi.com The carboxylate group can also coordinate to a metal center in a monodentate (κ¹) or bidentate (κ²) fashion. wikipedia.org This allows this compound to potentially act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a metal ion. Such chelation can enhance the stability of the resulting metal complex. researchgate.net
The coordination of amino acids, which also contain carboxylate and amino groups, to transition metals is well-documented and provides a parallel for the expected behavior of this compound. mdpi.com These complexes have found applications in catalysis. mdpi.com
Table 2: Potential Coordination Modes of this compound
| Coordination Site | Type | Description |
|---|---|---|
| Oxazole Nitrogen | N-donor | The lone pair of electrons on the nitrogen atom can coordinate to a metal center. mdpi.com |
| Carboxylate Oxygen | O-donor | One or both oxygen atoms of the carboxylate group can bind to a metal ion. wikipedia.org |
Impact on Reaction Pathways and Selectivity
The coordination of this compound to a metal catalyst can significantly influence the pathway and selectivity of a reaction. The steric and electronic properties of the ligand can direct the approach of substrates to the metal center, thereby controlling regioselectivity and stereoselectivity. dicp.ac.cn For example, in palladium-catalyzed reactions, the choice of ligand is crucial in determining whether arylation occurs at the C2 or C5 position of the oxazole ring. beilstein-journals.orgnih.gov
The use of chiral oxazole-containing ligands has been instrumental in asymmetric catalysis, demonstrating the profound effect that the oxazole moiety can have on reaction outcomes. dicp.ac.cn By modifying the ligand structure, including the substituents on the oxazole ring, the catalytic activity and selectivity can be fine-tuned for specific applications. mdpi.com
Decarboxylation Mechanisms of Oxazole-2-carboxylates
The removal of the carboxylate group from the C2 position of the oxazole ring is a significant transformation that can be initiated through various mechanisms. This decarboxylation is often a key step in the synthesis of 2-substituted or 2-unsubstituted oxazoles and can proceed via thermal, metal-catalyzed, or radical pathways.
Under thermal conditions, oxazole-2-carboxylates can undergo decarboxylation to form a C2-anionic or ylide intermediate. This highly reactive species can then be protonated by the solvent or another proton source to yield a 2-unsubstituted oxazole. The stability of the oxazole ring and the electronic nature of other substituents on the ring can significantly influence the temperature and efficiency of this process.
Metal-catalyzed decarboxylation offers a more controlled approach. For instance, silver-catalyzed methods have been developed for the synthesis of oxazoles from α-oxocarboxylates, which are structurally related to oxazole-2-carboxylates. rsc.org In these reactions, a silver(I) salt can coordinate to the carboxylate, facilitating the extrusion of carbon dioxide and the formation of a silver-acetylide or a related organometallic intermediate. This intermediate can then undergo further reactions. rsc.org Similarly, cobalt-catalyzed decarboxylative cross-coupling reactions of oxazoles with α-oxocarboxylic acids have been reported, proceeding through a C-H bond functionalization process where the carboxylate group is removed to enable the formation of a new carbon-carbon bond at the C2 position. acs.org
Mechanistic studies, including radical inhibition experiments, have indicated that some decarboxylation processes may involve radical intermediates. rsc.org For example, the use of an oxidant like potassium persulfate (K₂S₂O₈) in the presence of a metal catalyst can promote a single-electron transfer (SET) from the carboxylate, leading to a carboxyl radical. This radical species can then readily lose CO₂ to form an oxazol-2-yl radical, which can be trapped or proceed to the final product.
| Method | Key Reagents/Conditions | Proposed Intermediate | Primary Outcome |
|---|---|---|---|
| Thermal Decarboxylation | High Temperature, Inert Atmosphere | C2-carbanion/ylide | 2-Unsubstituted Oxazole |
| Silver-Catalyzed Decarboxylation | Ag₂CO₃, K₂S₂O₈ | Acyl cation, Ag(II) species | Functionalized Oxazoles rsc.org |
| Cobalt-Catalyzed Decarboxylative Coupling | Cobalt catalyst, Oxidant | Organocobalt species | 2-Acyl Oxazoles acs.org |
| Radical Decarboxylation | Radical Initiator (e.g., persulfate) | Oxazol-2-yl radical | Varies based on trapping agent |
Ring-Opening and Rearrangement Reactions of the Oxazole Nucleus in the Presence of the Carboxylate Group
The oxazole ring, while aromatic, is susceptible to ring-opening and rearrangement reactions, particularly when activated by substituents. The presence of a carboxylate group at the C2 position introduces unique electronic features that can influence these transformations.
A critical reaction pathway involves the deprotonation or decarboxylation at the C2 position. Removal of the acidic C2 proton (or the carboxyl group) can lead to an equilibrium between the ring-closed C2-carbanion and a valence tautomer, the ring-opened isonitrile enolate. nih.govnih.gov This isonitrile intermediate is highly reactive and can be trapped by various electrophiles or undergo rearrangement. The propensity for this ring-opening is a known characteristic of oxazoles, and the generation of a negative charge at C2, either transiently after decarboxylation or through deprotonation of the parent oxazole-2-carboxylic acid, makes this pathway relevant.
| Reaction Type | Initiating Step | Key Intermediate | Potential Product |
|---|---|---|---|
| Valence Tautomerization | Decarboxylation at C2 | Isonitrile enolate nih.govnih.gov | Products from trapping of the isonitrile |
| Nucleophilic Ring-Opening/Recyclization | Nucleophilic attack at C2 | Open-chain species | Other heterocycles (e.g., Imidazoles) tandfonline.comresearchgate.net |
| Cornforth-Type Rearrangement | Thermal activation (of C4-acyl oxazoles) | Nitrilium ylide | Isomeric Oxazole chim.it |
Transformations Involving the Sodium Counterion and its Influence on Reactivity
The sodium counterion in this compound is not merely a spectator ion; it can actively influence the compound's reactivity, solubility, and stability. Its role can be understood through its electrostatic interactions and Lewis acidic character.
Primarily, the Na⁺ ion forms a salt with the carboxylate group, rendering the compound a solid with specific solubility characteristics, typically soluble in polar solvents. This solubility is crucial for its reactivity in solution-phase chemistry.
In thermal decomposition and decarboxylation reactions, the nature of the cation-anion interaction is critical. Studies on other carboxylate ionic liquids have shown that the cation influences the thermal stability and the decomposition mechanism. rsc.org For this compound, the Na⁺ ion can stabilize the developing negative charge on the oxazole ring as CO₂ departs, potentially lowering the activation energy for decarboxylation compared to the free carboxylic acid.
Furthermore, the sodium ion can act as a Lewis acid, coordinating with other heteroatoms in the system. It can interact with the nitrogen (N3) or oxygen (O1) atom of the oxazole ring. This coordination can polarize the ring system, increasing the electrophilicity of the C2 and C5 positions and potentially influencing the regioselectivity of reactions with nucleophiles. For example, by withdrawing electron density, Lewis acid coordination can make the oxazole ring more susceptible to nucleophilic attack, which can initiate ring-opening reactions. tandfonline.comresearchgate.net
In reactions where this compound might be used as a nucleophile itself (via the carboxylate oxygens), the sodium ion's coordination sphere and its interaction with the solvent can affect the nucleophilicity of the anion. The degree of ion pairing (tight ion pair vs. solvent-separated ion pair) can dictate the availability and reactivity of the carboxylate group in substitution or coupling reactions.
Applications in Advanced Organic Synthesis
Sodium Oxazole-2-carboxylate as a Versatile Building Block
The utility of this compound as a building block stems from the chemical properties of the oxazole (B20620) nucleus and the carboxylate function. Oxazole derivatives are known to be important scaffolds in medicinal chemistry and materials science. tandfonline.comijpsonline.com The carboxylate group can serve as a reactive site for further chemical modifications, or it can be a masked or protected form of a carboxylic acid, which is a common functional group in many biologically active molecules. acs.org
The oxazole ring system is a cornerstone for the synthesis of more complex heterocyclic structures. This compound can serve as a starting material or intermediate in multi-step synthetic pathways. The oxazole core can undergo various reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and ring-opening reactions, to yield different heterocyclic systems like pyrroles, pyrimidines, and imidazoles. tandfonline.com For instance, 2-(halomethyl)-4,5-diaryloxazoles have been shown to be reactive scaffolds for synthetic elaboration at the 2-position through substitution reactions with various nucleophiles, leading to extended oxazole structures. nih.gov The carboxylate group in this compound can be converted to other functional groups, such as amides or esters, which then participate in cyclization reactions to form new fused or linked heterocyclic rings. uobaghdad.edu.iqjmchemsci.com
Research has demonstrated various methods for synthesizing substituted oxazoles, which highlights the adaptability of the oxazole core. acs.orgorganic-chemistry.org These methods, often involving the reaction of precursors like α-haloketones with amides, underscore the value of having a pre-formed oxazole ring like that in this compound for creating diverse molecular libraries. ijpsonline.com
The oxazole moiety is a prominent feature in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijpsonline.comambeed.commdpi.com Consequently, this compound is considered a valuable precursor for the synthesis of new pharmacologically active agents. The oxazole ring can interact with biological targets like enzymes and receptors through various non-covalent bonds. tandfonline.com
The synthesis of new families of densely functionalized oxazole-containing amino acids has been described, which are then used to prepare macrocycles, demonstrating the role of oxazoles as key building blocks in complex molecular design for therapeutic applications. nih.gov The incorporation of an oxazole-2-carboxylic acid unit (for which the sodium salt is a direct precursor) is a strategy used in the development of novel compounds targeting specific diseases. mdpi.com
| Oxazole Derivative Class | Reported Pharmacological Activity | Reference |
|---|---|---|
| 1,2,4-Oxadiazole Derivatives | Anticancer, Antiviral, Anti-inflammatory | nih.gov |
| General Oxazole Derivatives | Antibacterial, Antifungal, Anti-tubercular | ijpsonline.comambeed.com |
| N-Acyl-α-amino Ketones and 1,3-Oxazoles | Antimicrobial, Antibiofilm | mdpi.com |
| 2,5-disubstituted 1,3-oxazole-4-carboxylic acid derivatives | Antimicrobial, Cytotoxic | mdpi.com |
| Compounds inhibiting Mps1 Kinase | Antiproliferative (Cancer) | google.com |
In the field of agrochemicals, heterocyclic compounds play a crucial role in the design of modern pesticides and herbicides. ijpsonline.com The oxazole ring, similar to other five-membered heterocycles like pyrazole (B372694) and thiazole (B1198619), is an important structural motif in molecules developed for crop protection. d-nb.info For example, several commercial agrochemicals, such as famoxadone (B114321) and metamifop, contain an oxazole or related thiazole ring. d-nb.info
Research into new insecticidal compounds has focused on derivatives of 1H-pyrazole-5-carboxylic acid, where the carboxylic acid group is incorporated to enhance bioactivity. d-nb.info By analogy, this compound represents a strategic intermediate for synthesizing novel agrochemicals. The oxazole core can be combined with other toxophoric groups to create compounds with desired efficacy and selectivity against agricultural pests. The development of new pesticides in the 21st century continues to rely on the creation of novel, effective, and environmentally safer chemical structures, a process to which versatile building blocks like this compound can contribute. jst.go.jp
| Compound/Moiety | Application in Agrochemicals | Key Finding | Reference |
|---|---|---|---|
| 1H-pyrazole-5-carboxylic acid derivatives | Insecticides | Incorporating a carboxylic acid improves bioactivity. Compound 7h showed 85.7% mortality against Aphis fabae. | d-nb.info |
| Oxazole and Thiazole Rings | General Pesticides | These rings are important structural components in commercial products like famoxadone and ethaboxam. | d-nb.info |
| Pyrisoxazole | Fungicide | A pyridine-type DMI fungicide effective against Botrytis cinerea. | jst.go.jp |
Oxazole derivatives have found applications beyond the life sciences, including in the development of dyes and materials with specific optical properties. ijpsonline.com The extended π-conjugated system of substituted diaryloxazoles gives rise to photochemical responses that are potentially useful in scintillation technology. nih.gov this compound can serve as an intermediate in the synthesis of such functional dyes. The carboxylate group can be used to attach the oxazole chromophore to other molecules or substrates, or it can be modified to tune the electronic and, therefore, the photophysical properties of the final dye molecule.
Intermediate in Agrochemical Development
Catalytic Applications
Beyond its role as a structural building block, the chemical nature of this compound suggests potential applications in catalysis, particularly in the realm of organometallic chemistry.
The design of innovative ligands is central to the development of effective organometallic catalysts. iitk.ac.in this compound possesses several features that make it a candidate for a ligand or a ligand precursor. The oxazole ring contains both nitrogen and oxygen atoms that can coordinate to a metal center. Furthermore, the carboxylate group is a well-known coordinating group. nsf.gov
Studies have shown that oxazole-containing structures can act as effective ligands in catalysis. For example, bidentate oxazole-oxazoline ligands have been used to prepare vanadium catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com This demonstrates the ability of the oxazole nitrogen to coordinate to a transition metal.
Moreover, carboxylate groups have been used as functional handles to facilitate the formation of metal-carbene complexes. For instance, imidazolium-2-carboxylates, which are structural analogs of this compound, react with metal salts to transfer an N-heterocyclic carbene (NHC) ligand to the metal center, proceeding through coordination of the carboxylate followed by decarboxylation. units.it This suggests a potential pathway where this compound could act as a precursor to an oxazole-based carbene ligand, a class of ligands with growing importance in catalysis. The carboxylate itself can also act as a non-innocent L-type ligand, coordinating to a metal center while preserving radical character on its oxygen atoms under certain conditions, enabling unique C-H activation pathways. nsf.gov
In Asymmetric Catalysis, particularly with Oxazoline-containing Ligands
The oxazoline (B21484) moiety, a reduced form of the oxazole ring, is a cornerstone in the design of chiral ligands for asymmetric catalysis. researchgate.netnih.gov These ligands, often bidentate phosphinooxazolines (PHOX), have a chiral center adjacent to the nitrogen atom of the oxazoline ring, which allows for effective stereochemical control during catalytic processes. nih.gov Metal complexes featuring chiral oxazoline derivatives are versatile asymmetric catalysts used in a multitude of applications. nih.gov The development of these ligands has been extensive, leading to a vast library with varying denticity, chirality, and donor atoms that have been successfully applied in numerous asymmetric reactions. nih.gov Researchers have also explored immobilizing these oxazoline-containing ligands on both soluble and insoluble polymer supports, which facilitates catalyst recovery and reuse in some cases. nih.gov
Influence on Reaction Rate and Enantioselectivity
The structure of oxazoline-containing ligands significantly influences the efficacy of asymmetric catalytic reactions. Studies have shown that modifications to the ligand structure can impact both the speed and the stereochemical outcome of the reaction. For instance, in the asymmetric hydrogenation of certain substrates, the presence of ortho-methoxy substituents on the aromatic rings of the ligand was observed to cause a decrease in the reaction rate and a slight reduction in enantioselectivity. researchgate.net This highlights the delicate balance of steric and electronic factors within the ligand that dictates its catalytic performance.
Applications in Medicinal Chemistry Research
The oxazole nucleus is a prominent five-membered heterocyclic ring that has garnered significant interest among medicinal chemists. tandfonline.comsemanticscholar.org Its unique structure, containing both nitrogen and oxygen atoms, allows it to interact with various enzymes and receptors through diverse non-covalent bonds, leading to a wide array of biological actions. tandfonline.com This versatility has made the oxazole scaffold a valuable lead structure in modern medicinal chemistry for the development of novel therapeutic agents. semanticscholar.orgijpsonline.com
Development of New Drug Candidates
The oxazole ring is an integral component in numerous clinically used medicinal agents and is a key focus in the discovery of new pharmaceuticals. tandfonline.comsemanticscholar.org Its derivatives are continuously investigated for the advancement of novel compounds with promising biological activities. tandfonline.com The scaffold's ability to engage with biological targets has led to the development of a large number of oxazole-containing drug candidates for treating various diseases. tandfonline.com Research efforts aim to discover new chemical entities with broad-spectrum activity, high potency, low toxicity, and favorable pharmacokinetic profiles. rsc.org For example, oxazole-based compounds are being explored as potential anticancer agents, with some derivatives showing potent growth-inhibitory activities against human cancer cell lines. researchgate.net
Role as a Bioisostere in Drug Design
In medicinal chemistry, bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a key strategy for optimizing drug candidates. researchgate.net The oxazole ring is recognized as a valuable bioisostere. rsc.org It can function as a surrogate for other functional groups, including amides, and various heterocycles such as thiazoles, imidazoles, benzimidazoles, triazoles, and tetrazoles. rsc.orgpressbooks.pub This substitution can enhance pharmacological properties like potency, selectivity, and the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. rsc.org For example, replacing a carboxylic acid group, which can have drawbacks related to metabolic instability and poor membrane permeability, with an appropriate isostere is a common tactic in drug design. nih.gov The oxazole ring's chemical properties, which are intermediate between those of furan (B31954) and pyridine, make it a suitable candidate for such bioisosteric replacement. rsc.org
Synthesis of Compounds with Potential Biological Activities (e.g., anti-inflammatory, anticancer, antibacterial)
The versatility of the oxazole scaffold is evident in the synthesis of a wide range of derivatives with significant potential as therapeutic agents.
Anti-inflammatory Activity: Oxazole derivatives have been successfully synthesized and evaluated as non-acidic anti-inflammatory agents. iajpr.com A key strategy involves replacing the carboxylic acid group found in many conventional non-steroidal anti-inflammatory drugs (NSAIDs) with an oxazole ring to reduce ulcerogenic potential. iajpr.com For instance, the well-known NSAID Oxaprozin is a 4,5-diphenyloxazole (B1616740) derivative, and its synthesis can be achieved from a 2-(halomethyl)-4,5-diphenyloxazole precursor. nih.gov Research has also focused on synthesizing 2,5-disubstituted-1,3,4-oxadiazole derivatives that show promising anti-inflammatory activity by targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov
Anticancer Activity: The oxazole core is a feature of numerous compounds investigated for their anticancer properties. researchgate.net Synthetic diaryloxazoles, inspired by natural products, have shown selective activity against specific breast cancer cell lines. nih.gov The synthesis of 2,4,5-trisubstituted oxazole derivatives has also yielded compounds with antiproliferative activity. rjstonline.com Furthermore, 4-arylidene-5(4H)-oxazolones have been synthesized and evaluated against various human cancer cell lines, with some derivatives showing notable activity against hepatocellular and colorectal carcinoma cells. biointerfaceresearch.com
Antibacterial Activity: The development of new antibacterial agents is crucial, and oxazole derivatives have shown considerable promise. mdpi.com Multi-substituted oxazoles have been synthesized and tested against various Gram-positive and Gram-negative bacterial strains, with several compounds exhibiting pronounced antibacterial activity. d-nb.inforesearchgate.net For example, derivatives of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine have demonstrated appreciable activity compared to standard drugs. mdpi.com The synthesis of novel thiophene-2-carboxylate (B1233283) derivatives containing an oxazole ring has also produced compounds with antimicrobial properties against bacteria like Staphylococcus aureus and Escherichia coli. rjstonline.com
Table 1: Examples of Biologically Active Oxazole Derivatives
| Compound Class | Target/Activity | Research Finding | Reference(s) |
|---|---|---|---|
| 2-Phenyl-1,3-oxazole derivatives | Anti-inflammatory | Derivatives 8, 9, 11, and 14 showed good anti-inflammatory activity with low ulcerogenicity compared to diclofenac (B195802) sodium. | iajpr.com |
| Diaryl-oxazoles | Anticancer (LAR Breast Cancer) | Analog 30 (CIDD-0067106) identified as a lead candidate with potent and selective antiproliferative activity. | nih.gov |
| 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone | Anticancer (HepG2, HCT-116) | Compound 3e showed the best activity against hepatocellular carcinoma (IC50 8.9±0.30 μg/mL) and colorectal carcinoma (IC50 9.2±0.63 μg/mL). | biointerfaceresearch.com |
| Multi-substituted oxazoles | Antibacterial | Compounds 24, 25, 26, and 27 showed pronounced activity against S. aureus, E. coli, B. subtilis, and K. pneumonia. | d-nb.info |
Structure-Activity Relationship (SAR) Studies of Oxazole-containing Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's three-dimensional structure relates to its biological activity. tandfonline.com For oxazole-containing compounds, SAR studies have been crucial for identifying the specific chemical features (pharmacophores) essential for pharmacological action. tandfonline.comsemanticscholar.org These studies reveal that the substitution pattern on the oxazole ring plays a significant role in determining the compound's biological effects. nih.gov
For example, in a series of diaryloxazoles with antiproliferative activity, it was found that compounds with a 3-pyridine group at the 2-position of the oxazole were more potent than those with a phenyl group at the same position. nih.gov SAR studies also guide the modification of other parts of the molecule, such as the side chains, to enhance potency and selectivity. nih.gov By systematically altering functional groups, researchers can improve physicochemical properties and the interactions of the molecule with its biological target, thereby increasing therapeutic activity. tandfonline.com
Table 2: Structure-Activity Relationship (SAR) Insights for Oxazole Derivatives
| Compound Series | Position of Substitution | Substituent Effect on Activity | Reference(s) |
|---|---|---|---|
| Diaryl-oxazoles | 2-position of oxazole | A 3-pyridine group was more potent than a phenyl group for antiproliferative activity against MDA-MB-453 cells. | nih.gov |
| General Oxazole Derivatives | General | The versatility of the oxazole moiety allows for various substitutions that modulate biological activity. | tandfonline.comsemanticscholar.org |
Material Science Applications
Fluorinated Oxazole-2-carboxylates in Battery Technologies (e.g., Sodium-ion Batteries)
In the quest for sustainable energy storage solutions, sodium-ion batteries (NIBs) have emerged as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. nih.govnih.gov A key area of research is the development of high-performance electrode materials. Organic materials, particularly carboxylates, are considered competitive candidates for anodes in NIBs because they are low-cost, abundant, and environmentally benign. nih.govosti.gov
The modification of organic electrode materials through strategies like halogenation has been shown to significantly enhance their electrochemical performance. nih.govosti.gov Specifically, fluorination of carboxylate compounds is an effective approach to developing superior organic anodes for stable and sustainable NIBs. nih.govosti.gov While research directly on this compound is limited in this context, studies on analogous fluorinated carboxylates provide strong evidence for the potential of this strategy.
Research into halogenated terephthalate-based organic anodes demonstrated that fluorinated versions exhibit superior performance compared to those with hydrogen, chlorine, or bromine. nih.govosti.gov For instance, the fluorinated carboxylate anode, disodium (B8443419) 2,5-difluoroterephthalate (DFTP-Na), shows a high specific capacity, excellent long-term cycling stability, and high rate capability. nih.govosti.gov
The enhanced performance is attributed to the effects of the fluorine atoms. nih.govosti.gov Experimental and computational results indicate that the highly electronegative fluorine atoms reduce the solubility of the anode material in the electrolyte, which improves stability. nih.govosti.gov Furthermore, they enhance the cyclic stability of the electrode and actively interact with sodium ions (Na+) during the redox reaction, contributing to a high-capacity and stable anode. nih.govosti.gov This principle of performance enhancement through fluorination is a promising avenue for the design of novel oxazole-based carboxylates for advanced sodium-ion batteries. oaepublish.com
Table 2: Performance of Halogenated Carboxylate Anodes in Sodium-Ion Batteries
| Compound | Key Performance Metric | Value | Reference |
|---|---|---|---|
| Disodium 2,5-difluoroterephthalate (DFTP-Na) | Specific Capacity | 212 mAh g⁻¹ | nih.govosti.gov |
| Disodium 2,5-difluoroterephthalate (DFTP-Na) | Cycle Life | Stable for 300 cycles | nih.gov |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. nih.gov It is instrumental in elucidating complex reaction mechanisms, predicting transition states, and understanding the factors that govern chemical selectivity. DFT calculations have been employed to study the formation of the oxazole (B20620) ring, a key structural feature of sodium oxazole-2-carboxylate.
Research into 1,3-dipolar cycloaddition reactions, a common method for synthesizing five-membered heterocycles, utilizes DFT to model the energy landscapes of different reaction pathways. mdpi.com For instance, studies on the cycloaddition of nitrile oxides with alkenes show that DFT can distinguish between stepwise radical-mediated and concerted mechanisms by comparing the energy barriers of each pathway. mdpi.com This insight is crucial for controlling reaction outcomes and improving yields.
Similarly, DFT studies on the synthesis of 1,2,3-triazoles, which share heterocyclic similarities with oxazoles, demonstrate how calculations can predict regioselectivity in the presence of different catalysts. mdpi.com In the context of oxazole synthesis, DFT can be used to understand how substituents on the reactants influence the electronic properties and, consequently, the regioselectivity of the cyclization, ensuring the desired carboxylate position. The theory helps in analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict how they will interact. mdpi.com Furthermore, DFT is used to model the thermal decomposition of related oxadiazole compounds, identifying the most energetically favorable decomposition pathways, which is critical for assessing molecular stability. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for exploring how a ligand, such as an oxazole derivative, interacts with a biological target, typically a protein or enzyme. mdpi.comjscimedcentral.com These methods are fundamental in drug discovery and design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.com This prediction is used to estimate the strength of the interaction, often expressed as a binding affinity or docking score. bioinformation.net MD simulations then take this static docked pose and simulate the movements of the atoms in the complex over time, providing insights into the stability of the interaction and any conformational changes that may occur. researchgate.netnih.gov
For example, docking studies on various oxazole derivatives have been performed to assess their potential as inhibitors for targets like the heme-binding protein of Porphyromonas gingivalis or human aquaporin-4 (AQP4). bioinformation.netrsc.org These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. mdpi.comresearchgate.net
One of the primary outputs of molecular docking is the prediction of binding affinity, which quantifies the strength of the ligand-receptor interaction. A lower binding energy value typically indicates a more stable and potent interaction.
In a study evaluating 2,4,5-trisubstituted oxazole derivatives as inhibitors of aquaporin-4 (AQP4), molecular docking was used to calculate the binding energies for a series of compounds. The results showed binding energies ranging from -6.1 to -7.3 kcal/mol. rsc.org Similarly, docking of edaravone-1,3,4-oxadiazole derivatives against the Epidermal Growth Factor Receptor (EGFR) yielded binding energies that were compared to the standard drug Erlotinib, with some derivatives showing stronger predicted affinities. rsc.org
MD simulations are then used to validate the stability of these docked complexes. A typical MD simulation might run for 100 nanoseconds (ns) to observe whether the ligand remains securely in the binding pocket or if it dissociates. researchgate.netrsc.org These simulations confirm that the interactions predicted by docking are maintained in a dynamic, solvated environment. researchgate.net
Table 1: Predicted Binding Affinities of Selected Oxazole Derivatives Against Target Receptors
| Compound Class | Target Receptor | Derivative Example | Predicted Binding Energy (kcal/mol) | Source |
|---|---|---|---|---|
| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | Compound 3a | -7.3 | rsc.org |
| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | Compound 3j | -6.1 | rsc.org |
| Oxazole Derivatives | Heme-binding protein | Compound 1 | -10.0 | bioinformation.net |
| Oxazole Derivatives | Heme-binding protein | Compound 2 | -11.3 | bioinformation.net |
| Edaravone-1,3,4-oxadiazoles | EGFR | Compound F-9 | -29.32 | rsc.org |
| Edaravone-1,3,4-oxadiazoles | EGFR | Compound F-10 | -24.58 | rsc.org |
Binding energies are calculated using different software and force fields and are for comparison within the same study.
MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex. nih.gov They can reveal subtle conformational changes in both the ligand and the protein upon binding, a phenomenon known as "induced fit". mdpi.com Analysis of the simulation trajectory, by measuring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to assess the stability of the complex and the flexibility of different parts of the protein. nih.gov
For instance, MD simulations lasting over 100 ns have been used to monitor the behavior of oxazole derivatives docked into enzyme active sites. researchgate.net These studies confirm the stability of the binding mode and can reveal long-range allosteric effects, where binding at one site induces conformational changes at a distant site on the enzyme. nih.govresearchgate.net This dynamic information is crucial for understanding the mechanism of action and for designing molecules with improved efficacy.
Prediction of Binding Affinities and Stability of Complexes
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For oxazole derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.
In a typical QSAR study, various molecular descriptors (representing thermodynamic, electronic, and steric properties) are calculated for a set of oxazole derivatives with known biological activity (e.g., antimicrobial or antileishmanial). researchgate.netscholarsresearchlibrary.com Statistical methods, such as multiple linear regression or artificial neural networks, are then used to build a mathematical model that correlates these descriptors with the observed activity. researchgate.netscholarsresearchlibrary.com
For example, a QSAR study on benzoxazole (B165842) derivatives identified that properties like Standard Gibbs free energy and Electronic energy had a positive contribution to antibacterial activity, while HOMO energy and Repulsion energy contributed negatively. scholarsresearchlibrary.com Another study on oxazole and oxadiazole derivatives active against Leishmania infantum used a hierarchical clustering strategy to develop robust 2D- and 4D-QSAR models with high predictive ability (R² up to 0.90). researchgate.netmdpi.com These models help identify the key structural features that are either favorable or unfavorable for the desired biological effect.
Investigation of Electronic Properties and Steric Structures through Computational Methods
Computational methods are essential for analyzing the electronic and steric properties that govern the reactivity and interaction profile of molecules like this compound. The distribution of electrons and the three-dimensional shape of a molecule are fundamental to its chemical behavior.
Methods like DFT are used to calculate key electronic properties:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting chemical reactivity and the wavelengths of light absorption. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions like hydrogen bonding.
Steric properties, which relate to the size and shape of the molecule, are also analyzed. For example, the presence of bulky substituents near the oxazole ring can hinder its ability to fit into a receptor's binding site, an effect that can be quantified and visualized using computational models. researchgate.net These analyses help explain why certain derivatives of a parent compound are more active than others. For instance, the introduction of a fluorine atom into a benzoxazole structure can enhance metabolic stability and binding affinity, properties that can be rationalized through computational analysis of the resulting electronic and steric changes.
Computational Approaches to Optimize Synthesis Pathways and Reaction Conditions
Computational chemistry plays a significant role in optimizing the synthesis of complex molecules, including the oxazole core of this compound. By modeling reaction pathways, chemists can predict the feasibility of a proposed synthesis, identify potential side products, and optimize conditions for higher yields and purity before undertaking extensive laboratory work.
Several synthetic routes to oxazoles involve cyclization reactions. organic-chemistry.org Computational modeling, often using DFT, can be applied to:
Evaluate Catalysts: Simulate the reaction with different catalysts (e.g., iodine, copper, or metal-free options) to determine which one provides the lowest activation energy barrier for the desired transformation. organic-chemistry.org
Predict Regioselectivity: In syntheses where multiple isomers can be formed, computational analysis can predict the most likely product by comparing the energies of the different transition states leading to each isomer. beilstein-journals.org
A practical example is the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. A plausible reaction mechanism, involving the in-situ formation of an acylpyridinium salt followed by cyclization, can be proposed and supported by computational analysis of the intermediates and transition states. nih.gov This theoretical backing helps rationalize the experimental observations and provides a framework for further refinement of the synthetic method.
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including sodium oxazole-2-carboxylate and its derivatives. By analyzing the chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the electronic environment of the nuclei within the molecule.
In the context of oxazole-containing compounds, ¹H NMR spectra typically show characteristic resonances for the protons on the oxazole (B20620) ring. For instance, the protons on the oxazole ring of related compounds have been observed in the aromatic region of the spectrum, generally between δ 7.00 and 8.00 ppm. anchor-publishing.com The specific chemical shifts can be influenced by the presence and nature of substituents on the ring. anchor-publishing.com
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbon atoms of the oxazole ring in derivatives have been reported to resonate within a range of approximately δ 105–160 ppm. For example, in methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, the carbon signals for the oxazole ring appear at δ 160.2, 154.8, and 132.9 ppm. caltech.edu The carboxylate carbon would be expected to appear at the downfield end of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for Related Oxazole Carboxylate Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Ethyl benzo[d]oxazole-2-carboxylate | 7.91 (d, J=8.0 Hz, 1H), 7.68 (d, J=8.8 Hz, 1H), 7.54 (t, J=8.0 Hz, 1H), 7.47 (t, J=8.4 Hz, 1H), 4.57 (q, J=7.2 Hz, 2H), 1.51 (t, J=6.8 Hz, 3H) | 156.5, 152.8, 150.9, 140.6, 128.1, 125.7, 122.1, 111.7, 63.2, 14.2 | rsc.org |
| Methyl benzo[d]oxazole-2-carboxylate | 7.90 (d, J=8.0 Hz, 1H), 7.67 (d, J=8.4 Hz, 1H), 7.54 (t, J=7.6 Hz, 1H), 7.47 (t, J=7.6 Hz, 1H), 4.10 (s, 3H) | 156.9, 152.5, 150.9, 140.5, 128.2, 125.8, 122.2, 111.8, 53.7 | rsc.org |
| Ethyl 5-phenyl-oxazole-2-carboxylate | 7.76 (d, J=7.2 Hz, 2H), 7.52 (s, 1H), 7.46 (t, J=7.8 Hz, 2H), 7.41 (t, J=7.2 Hz, 1H), 4.54-4.46 (m, 2H), 1.46 (t, J=7.2 Hz, 3H) | 155.6, 154.2, 151.5, 129.7, 129.0, 126.6, 125.0, 123.8, 62.5, 14.1 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
For this compound (C₄H₂NNaO₃), the expected monoisotopic molecular weight is approximately 135.05 g/mol . calpaclab.com In research settings, techniques like Electrospray Ionization (ESI) are commonly employed for the analysis of polar compounds such as carboxylate salts. In ESI-MS, the sodium salt would likely be observed as its corresponding carboxylate anion [M-Na]⁻ in negative ion mode or as adducts in positive ion mode.
Studies on related oxazole derivatives demonstrate the utility of MS. For example, in the analysis of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate, the sodium adduct [M+Na]⁺ was observed at m/z 274.0247 using HRMS (ESI), which closely matched the calculated value of 274.0241. rsc.org Similarly, for ethyl benzo[d]oxazole-2-carboxylate, the protonated molecule [M+H]⁺ was found at m/z 192.0653 (calculated 192.0655). rsc.org These examples underscore the power of mass spectrometry in confirming the identity of synthesized oxazole compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
Carboxylate (COO⁻) stretching: The asymmetric and symmetric stretching vibrations of the carboxylate group are typically strong and appear in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. This is a key diagnostic feature for the deprotonated carboxylic acid. For comparison, the IR spectrum of sodium oxalate (B1200264) shows a strong absorption in this region. nist.gov
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the oxazole ring are expected to appear in the 1650-1450 cm⁻¹ region. anchor-publishing.com
C-O-C stretching: The stretching of the ether-like C-O-C bond within the oxazole ring typically gives rise to absorptions in the 1250-1020 cm⁻¹ range. anchor-publishing.com
C-H stretching and bending: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations appear at lower frequencies. anchor-publishing.com
In a study of ethyl 5-(4-bromophenyl)oxazole-2-carboxylate, characteristic IR peaks were observed at 1724 cm⁻¹ (C=O stretch of the ester), and various peaks corresponding to the oxazole and aromatic rings. rsc.org For ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate, the C=O stretch was seen at 1733 cm⁻¹. rsc.org The shift of the carbonyl stretch to a lower frequency in the sodium salt compared to the ester is anticipated due to the resonance in the carboxylate anion.
Table 2: Typical IR Absorption Frequencies for Oxazole Derivatives
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Ester C=O | Stretch | 1724 - 1733 | rsc.org |
| Oxazole Ring | Stretch | 1327 - 1536 | anchor-publishing.com |
| Oxazole Ring C-O-C | Stretch | 1080 - 1143 | anchor-publishing.com |
Chromatographic Techniques (HPLC, TLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar, ionic compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. researchgate.net The use of a buffer is important to maintain a consistent pH and ensure the carboxylate remains in its ionic form for reproducible retention times. Detection could be achieved using a UV detector, as the oxazole ring is a chromophore. academicjournals.org
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring reactions and assessing purity. acs.org For this compound, a polar stationary phase like silica (B1680970) gel would be used. Due to the high polarity of the salt, a polar mobile phase, possibly containing a small amount of acid (like acetic acid) or a base (like triethylamine) might be necessary to achieve good separation and spot shape. caltech.edu Visualization can be done under UV light (254 nm). acs.org
Gas Chromatography (GC): GC is generally not suitable for the direct analysis of non-volatile salts like this compound. However, it could be used to analyze volatile derivatives of the compound. For instance, the corresponding methyl or ethyl ester could be synthesized and then analyzed by GC.
In research involving oxazole synthesis, TLC is routinely used to monitor the consumption of starting materials and the formation of products. caltech.eduacs.org HPLC is employed for quantitative analysis of product purity and for the purification of compounds. researchgate.netacademicjournals.org
X-ray Crystallography for Solid-State Structure Determination
While no specific X-ray crystallographic data for this compound was found in the provided search results, studies on related oxazole derivatives have successfully employed this technique. For example, the crystal structure of 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile has been determined, confirming the planarity of the oxazole ring and the linear geometry of the nitrile group. The availability of such data for this compound would provide invaluable insight into its solid-state conformation and intermolecular interactions. The feasibility of this analysis is contingent on the ability to produce high-quality single crystals of the compound. anchor-publishing.com
Future Directions and Emerging Research Areas
Sustainable and Green Chemistry Approaches for Sodium Oxazole-2-carboxylate Synthesis
The synthesis of oxazole (B20620) derivatives has traditionally involved methods that can produce hazardous chemical waste. ijpsonline.com Consequently, a significant research thrust is the development of sustainable and green chemistry approaches. ijpsonline.com These methods aim to enhance product yields, purity, and energy efficiency while minimizing the use of toxic substances. ijpsonline.com
Green synthesis strategies applicable to oxazole-2-carboxylic acid, the precursor to its sodium salt, include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijpsonline.comasianpubs.org It offers benefits such as shorter reaction times, higher yields, and simpler experimental procedures. asianpubs.orgnih.gov For instance, 5-substituted oxazoles can be efficiently synthesized from aryl aldehydes and tosylmethyl isocyanide (TosMIC) using potassium phosphate (B84403) as a catalyst in isopropanol (B130326) under microwave irradiation. ijpsonline.comnih.gov This method has been successfully applied to gram-scale synthesis, demonstrating its potential for larger-scale production. nih.govacs.org Other microwave-assisted methods have been developed for synthesizing various oxazole derivatives, including azalactones and 2-amino-4-(p-substituted phenyl)-oxazoles. ijpsonline.comijpsonline.com
Use of Green Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous solvents and catalysts with more environmentally benign alternatives. ijpsonline.com Research has shown the use of isopropanol, a non-toxic green polar solvent, in microwave-assisted oxazole synthesis. nih.gov The use of natural clays, such as red, white, and black clay, as biocatalysts for the condensation reaction to form oxazoles represents another green approach that provides good product yields. tandfonline.com
One-Pot Reactions: Multi-step syntheses often involve isolating intermediates, which can be time-consuming and generate waste. One-pot reactions, where multiple reaction steps are performed in the same flask without isolating intermediates, offer a more efficient and sustainable alternative. tandfonline.com A one-pot Suzuki-Miyaura coupling reaction has been developed for producing 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a dehydrating agent in the presence of a Nickel catalyst. tandfonline.com
These green methodologies represent a cleaner and more sustainable pathway for the production of oxazole-2-carboxylic acid and, subsequently, this compound.
Development of Novel Catalytic Systems Utilizing Oxazole-2-carboxylate Ligands
The oxazole moiety is a valuable component in the design of ligands for transition metal-catalyzed reactions. mdpi.com The nitrogen and oxygen atoms in the oxazole ring can coordinate with metal centers, making them effective ligands in catalysis. nih.gov Research in this area is focused on designing novel chiral ligands to achieve high selectivity and efficiency in asymmetric catalysis.
Emerging research includes:
Palladium-Catalyzed Reactions: Chiral oxazole-pyridine (COXPY) N,N-ligands have been designed and synthesized for use in palladium-catalyzed asymmetric reactions. dicp.ac.cnacs.org These planar-chiral ligands, based on a [2.2]paracyclophane backbone, have shown excellent performance in the enantioselective acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cnacs.org The unique electronic nature of the oxazole moiety makes these ligands highly desirable. dicp.ac.cn Furthermore, palladium catalysts are effective in the direct arylation of oxazoles, allowing for the selective formation of C-C bonds at specific positions on the oxazole ring. beilstein-journals.orgacs.org
Nickel-Catalyzed Systems: Nickel catalysts, being more earth-abundant and less expensive than palladium, are an attractive alternative. chemistryviews.orgsemanticscholar.org Nickel-catalyzed C-H arylations of oxazolines have been developed for the synthesis of chiral multidentate ligands. chemistryviews.org Ligand-free nickel-catalyzed three-component coupling reactions have also been developed to produce benzoxazoles and oxazolines in high yields. semanticscholar.org Additionally, nickel-catalyzed asymmetric cycloadditions using chiral bisoxazoline ligands are being explored. chinesechemsoc.org Pyridine-oxazole ligands have also been employed in nickel-catalyzed enantiospecific reductive alkylative cyclization reactions. nih.gov
Vanadium Catalysts: Vanadium complexes with oxazole-containing ligands have been found to be active catalysts for polymerization reactions. mdpi.com Specifically, vanadium catalysts with oxazole-oxazoline ligands are effective in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The structure of the ligand, including the position of substituents, significantly impacts the catalyst's activity and the properties of the resulting polymer. mdpi.com Other research has focused on vanadium complexes with iminophenyl oxazolinylphenylamine ligands for ethylene polymerization, which exhibit high activity and thermal stability. rsc.org
The development of these catalytic systems, potentially incorporating the oxazole-2-carboxylate scaffold, opens new avenues for synthesizing complex molecules with high precision and efficiency.
Exploration of Advanced Materials Science Applications
Oxazole derivatives are being increasingly explored for their potential in materials science due to their unique electronic, optical, and thermal properties. irjmets.comnumberanalytics.com The rigid, aromatic structure of the oxazole ring contributes to the desirable properties of materials incorporating this moiety.
Key areas of application include:
High-Performance Polymers: Poly(aryl ether oxazole)s are a class of polymers that exhibit excellent solubility in a range of organic solvents and good thermal stability. acs.org The incorporation of the oxazole ring can lead to lower glass transition temperatures compared to polymers with other five-membered heteroaromatic rings. acs.org Poly(2-oxazoline)s (POx) are another class of polymers gaining attention for biomedical applications, offering high stability, biocompatibility, and tunability. nih.gov
Fluorescent Materials and Probes: The photophysical properties of oxazole derivatives make them suitable for use as fluorescent materials. irjmets.com They are being investigated for applications in Organic Light-Emitting Diodes (OLEDs) as emissive materials. numberanalytics.com Furthermore, benzoxazole (B165842) and naphthoxazole derivatives are being studied as fluorescent DNA probes, offering a sensitive and potentially safer alternative to other dyes. periodikos.com.br Highly substituted oxazole derivatives have also been developed as organelle-targeting fluorophores for cell imaging, acting as sensors for specific intracellular organelles like lysosomes and mitochondria. researchgate.net
Electronic Materials: The unique electronic properties of oxazoles make them candidates for use in various electronic applications, including photovoltaic devices where they can act as sensitizers or electron donors. numberanalytics.com
Future research will likely focus on synthesizing novel oxazole-2-carboxylate-based monomers to create polymers with tailored properties for specific high-performance applications.
Integrated Computational and Experimental Approaches for Drug Discovery and Development
The integration of computational (in silico) methods with experimental validation has become a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of new therapeutic agents. rroij.com The oxazole scaffold is a frequent target in these integrated approaches due to its prevalence in biologically active compounds. nih.gov
This integrated workflow typically involves:
Computational Design and Screening: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build predictive models for the biological activity of compounds. tandfonline.comresearchgate.netmdpi.com These models, often based on large datasets of known compounds, help in understanding the relationship between a molecule's structure and its activity. researchgate.netresearchgate.net Molecular docking studies are then used to predict how potential drug candidates bind to their biological targets, such as enzymes or receptors. rroij.comnih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates. tandfonline.com
Synthesis and Experimental Validation: The most promising candidates identified through computational screening are then synthesized. nih.gov Following synthesis, their biological activity is evaluated through in vitro assays, such as testing their cytotoxicity against various cancer cell lines. nih.govnih.gov
Refinement and Optimization: The experimental results provide feedback for refining the computational models. Molecular dynamics (MD) simulations can further investigate the stability of ligand-receptor complexes. tandfonline.commdpi.com This iterative cycle of design, synthesis, and testing allows for the systematic optimization of lead compounds to improve their potency and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). rroij.comtandfonline.com
This integrated approach has been successfully applied to discover oxazole derivatives as potential anticancer agents (inhibiting targets like EGFR and BRAF kinase) and antivirals. nih.govtandfonline.comnih.govnih.gov
Application in Bioconjugation and Chemical Biology Research
The unique reactivity and structural features of the oxazole ring make it a valuable tool in chemical biology and bioconjugation. chemrxiv.org These fields utilize chemical techniques to study and manipulate biological systems.
Emerging applications include:
Fluorescent Probes for Bioimaging: As mentioned previously, oxazole derivatives are being developed as fluorescent probes. researchgate.net Their ability to have their photophysical properties tuned through chemical synthesis makes them ideal for creating probes that can target and visualize specific components of living cells, such as DNA or organelles, in real-time. periodikos.com.brresearchgate.net
Click Chemistry and Bioconjugation: Functionalized oxazoles, such as ethynyl (B1212043) oxazoles, are versatile reagents for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. chemrxiv.org This allows for the efficient linking of the oxazole moiety to other molecules, including biomolecules, to create new biologically active compounds or probes. chemrxiv.org The reactive periphery of some oxazole derivatives makes them suitable candidates for bioconjugation to polymeric drug carriers, which could be used for targeted drug delivery. nih.gov
Activity-Based Probes: Oxazole derivatives can be incorporated into activity-based probes (ABPs). These are chemical tools used to study enzyme function directly in complex biological systems. For example, an isoxazole (B147169) derivative has been used as a key building block in the synthesis of probes for phosphotyrosine phosphatases. frontiersin.org
The development of new oxazole-2-carboxylate derivatives with specific functionalities for bioconjugation and cellular imaging is a promising area of research that could provide powerful new tools for understanding and treating disease.
Q & A
(Basic) How is sodium oxazole-2-carboxylate synthesized and characterized in academic research?
Answer:
this compound is typically synthesized via ester hydrolysis of ethyl oxazole-2-carboxylate under basic conditions. For example, saponification with aqueous NaOH followed by acidification and cation exchange yields the sodium salt. Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- X-ray diffraction (XRD) for crystal structure validation.
- HPLC-MS to assess residual solvents or byproducts .
Methodological Considerations: - Optimize hydrolysis time/temperature to avoid oxazole ring degradation.
- Use anhydrous conditions during sodium salt isolation to prevent hydration .
(Advanced) What mechanistic role does this compound play in palladium-catalyzed C–H functionalization?
Answer:
The carboxylate group acts as a directing ligand in Pd-catalyzed reactions, enabling site-selective C–H activation via a concerted metalation-deprotonation (CMD) mechanism. Key steps:
Coordination: The carboxylate binds to Pd(II), directing it to proximal C–H bonds.
Deprotonation: A base-assisted deprotonation forms a cyclopalladated intermediate.
Functionalization: The intermediate reacts with coupling partners (e.g., aryl halides) to form C–C/C–X bonds .
Methodological Insights:
- Use kinetic isotope effect (KIE) studies to confirm C–H cleavage as the rate-limiting step.
- DFT calculations can model transition states to rationalize regioselectivity .
(Advanced) How can researchers resolve contradictory data on solvent effects in this compound-mediated reactions?
Answer:
Contradictory solvent effects (e.g., polar aprotic vs. protic solvents) arise from competing coordination modes or solvation of intermediates. Strategies include:
- Controlled Experiments: Systematically vary solvent dielectric constants and coordinating abilities.
- In-situ Monitoring: Use Raman spectroscopy or UV-vis to track Pd intermediate speciation.
- Cross-Validation: Compare results with analogous carboxylate ligands (e.g., pivalate) to isolate solvent-specific effects .
Example Workflow:
| Solvent Type | Observed Yield (%) | Pd Intermediate (via XRD) |
|---|---|---|
| DMF | 85 | Monomeric Pd-Oxazole |
| Ethanol | 45 | Dimeric Pd-Cluster |
(Basic) What analytical techniques are critical for assessing this compound purity?
Answer:
- Elemental Analysis (EA): Verify C, H, N, O, and Na content.
- Thermogravimetric Analysis (TGA): Confirm absence of hydrate phases.
- Ion Chromatography (IC): Quantify residual halides or counterions.
Best Practices: - Calibrate instruments with certified reference materials (CRMs).
- For hygroscopic samples, use glovebox-equipped XRD .
(Advanced) How does this compound compare to other carboxylate ligands in enantioselective C–H activation?
Answer:
Unlike bulky carboxylates (e.g., pivalate), the oxazole ring’s π-accepting ability stabilizes Pd intermediates, enhancing enantioselectivity in asymmetric reactions. Key comparisons:
- Steric Effects: Smaller ligands (e.g., acetate) reduce steric hindrance but lower selectivity.
- Electronic Effects: Electron-withdrawing oxazole improves Pd(II)/Pd(0) redox cycling efficiency.
Experimental Design: - Screen ligand libraries using high-throughput experimentation (HTE) .
- Use circular dichroism (CD) to correlate ligand structure with enantiomeric excess (ee) .
(Basic) What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods due to potential dust inhalation risks.
- Spill Management: Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).
Documentation: - Maintain SDS records per OSHA guidelines.
- Train personnel on emergency procedures for chemical exposure .
(Advanced) How can computational chemistry optimize this compound’s efficacy in C–H activation?
Answer:
- Molecular Dynamics (MD): Simulate ligand-Pd coordination dynamics in solvent environments.
- Docking Studies: Predict binding affinities with Pd(II) centers.
- Reaction Pathway Mapping: Identify transition states to reduce activation barriers.
Software Tools: - Gaussian or ORCA for DFT calculations.
- VMD for visualizing Pd-ligand interactions .
(Basic) What are the key challenges in scaling up this compound-based reactions?
Answer:
- Mass Transfer Limitations: Poor solubility in non-polar solvents slows reaction kinetics.
- Byproduct Formation: Competing side reactions (e.g., oxazole ring opening) at elevated temperatures.
Mitigation Strategies: - Use mixed solvents (e.g., DMF/water) to enhance solubility.
- Employ flow chemistry for better heat/mass transfer control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
